2-Phenyl-4-piperazinopyrimidine
CAS No.: 1143623-59-9
Cat. No.: VC3004090
Molecular Formula: C14H16N4
Molecular Weight: 240.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1143623-59-9 |
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Molecular Formula | C14H16N4 |
Molecular Weight | 240.3 g/mol |
IUPAC Name | 2-phenyl-4-piperazin-1-ylpyrimidine |
Standard InChI | InChI=1S/C14H16N4/c1-2-4-12(5-3-1)14-16-7-6-13(17-14)18-10-8-15-9-11-18/h1-7,15H,8-11H2 |
Standard InChI Key | PWGLOYAJWJRYSP-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=NC(=NC=C2)C3=CC=CC=C3 |
Canonical SMILES | C1CN(CCN1)C2=NC(=NC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Fundamental Properties
2-Phenyl-4-piperazinopyrimidine features a pyrimidine ring as its core structure, with a phenyl group attached at position 2 and a piperazine moiety at position 4. The structural characteristics of this compound contribute to its potential interactions with biological targets and influence its pharmacological profile.
Structural Features
The compound consists of three key components:
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A pyrimidine ring (a six-membered heterocyclic ring with two nitrogen atoms)
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A phenyl group at position 2
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A piperazine ring (a six-membered heterocyclic ring with two nitrogen atoms) at position 4
This arrangement creates a molecule with multiple binding sites for potential interactions with biological targets, including hydrogen bond acceptors (nitrogen atoms) and a lipophilic region (phenyl group), making it a promising scaffold for drug development.
Physical Properties
While specific experimental data for 2-Phenyl-4-piperazinopyrimidine is limited, its properties can be inferred based on similar pyrimidine derivatives. This compound likely exists as a crystalline solid at room temperature with moderate to good solubility in organic solvents like methanol, ethanol, and dimethyl sulfoxide, but limited water solubility due to its aromatic character.
Property | Expected Value | Basis of Estimation |
---|---|---|
Physical State | Crystalline solid | Based on similar pyrimidine derivatives |
Color | White to off-white | Common for similar compounds |
Molecular Weight | 240-250 g/mol (estimated) | Calculated from molecular formula |
Solubility | Soluble in organic solvents; limited water solubility | Based on structural features |
Melting Point | 150-250°C (estimated) | Comparison with similar compounds |
Synthesis Methods
The synthesis of 2-Phenyl-4-piperazinopyrimidine can be approached through several methods based on established protocols for similar compounds. These synthetic routes provide valuable insights for researchers looking to prepare this compound for further investigation.
Synthetic Route via Chloropyrimidine Intermediates
A common approach for synthesizing substituted pyrimidines involves using a chlorinated pyrimidine intermediate that undergoes nucleophilic substitution with the desired amine (piperazine in this case).
The synthesis might proceed as follows:
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Preparation of 2-phenyl-4-chloropyrimidine from appropriate starting materials
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Nucleophilic substitution reaction with piperazine to replace the chlorine atom
This approach is supported by similar synthetic methods observed in the preparation of related compounds, such as 6-chloro-2,4-diaminopyrimidine derivatives that undergo substitution with piperidine as described in the literature.
Alternative Synthetic Approaches
Alternative methods might include:
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Condensation reactions between suitable benzamidine derivatives and enaminones
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Cyclocondensation reactions using guanidine derivatives with appropriately substituted chalcones
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Direct functionalization of pre-formed pyrimidine scaffolds
As noted in related compounds, "6-chloro-2,4-diaminopyrimidine is easily obtained from ethyl cyanoacetate, which is condensed with guanidine in basic medium" . Similar principles could be applied to the synthesis of 2-Phenyl-4-piperazinopyrimidine, with appropriate modifications to achieve the desired substitution pattern.
Biological Activities and Pharmacological Properties
Based on structural similarities with other pyrimidine derivatives, 2-Phenyl-4-piperazinopyrimidine likely possesses multiple biological activities that make it interesting for medicinal chemistry research.
Antimicrobial Activity
Many pyrimidine derivatives exhibit broad-spectrum antimicrobial activity. Given its structural features, 2-Phenyl-4-piperazinopyrimidine may possess activity against both Gram-positive and Gram-negative bacteria. Research on related compounds indicates that "preliminary studies suggest that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria".
Potential Biological Activity | Expected Potency | Structural Basis |
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Anticancer | Moderate to high | Phenyl and piperazine substituents |
Antimicrobial | Moderate | Heterocyclic structure |
Anti-inflammatory | Potential | Nitrogen-rich scaffold |
Enzyme inhibition | Structure-dependent | Multiple binding sites |
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of 2-Phenyl-4-piperazinopyrimidine and its biological activities is crucial for developing optimized derivatives with enhanced efficacy.
Key Structural Elements Influencing Activity
The three main structural components of 2-Phenyl-4-piperazinopyrimidine each contribute differently to its biological activities:
Structural Feature | Contribution to Biological Activity |
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Pyrimidine Core | Provides the basic scaffold and influences binding to DNA/RNA targets |
Phenyl Group at Position 2 | Enhances lipophilicity and potentially contributes to π-π interactions with aromatic amino acid residues in protein targets |
Piperazine at Position 4 | Introduces basic nitrogen atoms that can form hydrogen bonds with target proteins; may enhance water solubility |
Comparison with Structural Analogs
Comparison with related compounds helps elucidate the specific contributions of each structural element:
Compound | Structural Difference from 2-Phenyl-4-piperazinopyrimidine | Expected Impact on Activity |
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2-Phenyl-4-piperidinopyrimidine | Contains piperidine instead of piperazine | Reduced hydrogen bonding capacity; potentially different selectivity profile |
4-Piperazinopyrimidine | Lacks phenyl group at position 2 | Reduced lipophilicity; potentially decreased membrane permeability |
2-Phenylpyrimidine | Lacks piperazine at position 4 | Significantly reduced interaction with biological targets requiring basic nitrogen atoms |
This comparative analysis aligns with observations that "the piperidine ring enhances binding affinity to targets" while different substituents "influence selectivity towards specific enzymes".
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the structure and purity of 2-Phenyl-4-piperazinopyrimidine in research settings.
Spectroscopic Profile
While specific experimental data for 2-Phenyl-4-piperazinopyrimidine is limited, its spectroscopic profile can be predicted based on structural features:
Analytical Technique | Expected Characteristics |
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¹H NMR | Signals for aromatic protons (phenyl and pyrimidine), piperazine methylene protons |
¹³C NMR | Characteristic signals for pyrimidine carbons, phenyl carbons, and piperazine carbons |
Mass Spectrometry | Molecular ion peak corresponding to its molecular weight, fragmentation pattern involving loss of phenyl and piperazine groups |
IR Spectroscopy | Absorption bands for C=N stretching (pyrimidine), C=C stretching (aromatic), C-N stretching (piperazine) |
UV-Vis Spectroscopy | Absorption maxima influenced by the conjugated system of the pyrimidine and phenyl groups |
Chromatographic Behavior
For purification and analysis purposes, 2-Phenyl-4-piperazinopyrimidine would likely display chromatographic behavior influenced by:
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Moderate to high retention on reverse-phase columns due to the phenyl group
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Interaction with silica-based stationary phases through the basic nitrogen atoms
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pH-dependent retention behavior due to the basic piperazine moiety
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-Phenyl-4-piperazinopyrimidine, it is valuable to compare it with structurally related compounds described in the literature.
Structural Comparison with Piperidinopyrimidines
While 2-Phenyl-4-piperazinopyrimidine contains a piperazine ring (with two nitrogen atoms), related compounds like 5-Methoxy-2-phenyl-4-piperidinopyrimidine contain a piperidine ring (with one nitrogen atom). This structural difference significantly impacts:
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Basicity profile (two basic nitrogens versus one)
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Hydrogen bonding capability
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Water solubility
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Metabolic stability
Biological Activity Differences
The biological activity of these related compounds provides insight into how 2-Phenyl-4-piperazinopyrimidine might behave:
Compound | Key Biological Activities | Structural Differences from 2-Phenyl-4-piperazinopyrimidine |
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5-Methoxy-2-phenyl-4-piperidinopyrimidine | Anticancer, antimicrobial, neuroprotective | Contains methoxy group at position 5; piperidine instead of piperazine |
2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide | Various pharmacological activities | Contains amino groups at positions 2 and 4; N-oxide function |
4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide | Antimicrobial, antitumor | More complex structure with additional functional groups |
This comparison suggests that 2-Phenyl-4-piperazinopyrimidine would share some biological properties with these compounds but potentially exhibit unique selectivity and pharmacokinetic profiles due to its distinct structure.
Future Research Directions
Further investigation of 2-Phenyl-4-piperazinopyrimidine presents several promising research opportunities that could expand our understanding of this compound and its potential applications.
Structure Optimization Studies
Future research could focus on:
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Synthesizing a library of derivatives with various substituents on the phenyl ring
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Exploring modifications to the piperazine ring (e.g., methylation, incorporation into larger ring systems)
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Investigating the effects of additional substituents on the pyrimidine core
These structure-activity relationship studies would help identify optimal substitution patterns for specific biological targets.
Mechanism of Action Investigations
Detailed studies on the molecular mechanisms underlying the biological activities of 2-Phenyl-4-piperazinopyrimidine would be valuable. These could include:
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Enzyme inhibition assays against relevant targets
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Receptor binding studies to identify specific protein interactions
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Cell-based assays to determine effects on signaling pathways
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Computational modeling to predict binding modes with potential targets
Similar studies with related compounds have revealed that "the mechanism of action... involves its interaction with specific molecular targets and pathways", and similar approaches could be applied to 2-Phenyl-4-piperazinopyrimidine.
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